Hydrogen sulfate
Description
Historical Development of Hydrogen Sulfate (B86663) Chemistry Research
The history of hydrogen sulfate is intrinsically linked to its parent compound, sulfuric acid, known since antiquity as "oil of vitriol". wikipedia.org Early research that laid the groundwork for understanding this compound chemistry began long before the ion itself was characterized. In the 17th century, chemists observed the production of an "inflammable air" when metals were treated with sulfuric acid. Notably, in 1650, Turquet de Mayerne documented obtaining this gas by reacting dilute sulfuric acid with iron. wikipedia.org Robert Boyle later replicated this in 1670. wikipedia.org These experiments were pivotal, representing early forays into acid-metal reactions that are now understood to involve the displacement of hydrogen.
The term "bisulfate," a common name for this compound, was first recorded between 1860 and 1865, reflecting a more sophisticated understanding of stoichiometry and the existence of acid salts. dictionary.com Industrially, one of the most significant historical contexts for this compound is the Mannheim process for producing hydrochloric acid and sodium sulfate from sodium chloride and sulfuric acid. In this process, sodium this compound (NaHSO₄) is a key intermediate. wikipedia.org Historically, this sodium salt was often referred to as "niter cake". byjus.compw.livejones-hamilton.com
| Date | Development | Significance |
|---|---|---|
| c. 1520 | Paracelsus observes a flammable gas when reacting sulfuric acid with iron. wikipedia.orgfastechus.com | One of the earliest recorded observations of hydrogen production from an acid-metal reaction. |
| 1650 | Turquet de Mayerne obtains "inflammable air" from dilute sulfuric acid and iron. wikipedia.org | Further documentation of the reaction producing hydrogen gas. |
| 1777 | Carl Wilhelm Scheele discovers the chemical composition of purified hydrogen sulfide (B99878). wikipedia.orgnih.gov | Advanced the understanding of related sulfur-hydrogen compounds. |
| Late 18th Century | The Mannheim process is developed, producing sodium this compound as an intermediate. wikipedia.org | Established a major industrial role for a this compound salt. |
| 1860–1865 | The term "bisulfate" is first recorded. dictionary.com | Marks the formal recognition of the this compound anion in chemical nomenclature. |
Contemporary Significance of this compound in Chemical Sciences
In modern chemistry, this compound has found renewed importance, particularly as a key component in the design of functional materials and novel reaction media. Its role has expanded far beyond that of a simple acidic salt or industrial intermediate.
Ionic Liquids: A significant area of contemporary research involves the use of the this compound anion in the formulation of ionic liquids (ILs). These are salts with melting points below 100°C, often heralded as "green solvents." this compound-based ILs are particularly valued for their Brønsted acidity. Task-specific ionic liquids (TSILs), such as 1-(4-sulfonic acid)-butyl-3-methylimidazolium this compound, have been designed to act as both solvent and catalyst in reactions like esterification. mdpi.com These ILs offer advantages in catalyst recovery and recycling. mdpi.com
Catalysis: Beyond its role in ionic liquids, the this compound moiety is integral to various catalytic systems. The acidic nature of the HSO₄⁻ ion makes its salts effective as solid acid catalysts in a range of organic transformations. Furthermore, research into the abatement of hydrogen sulfide (H₂S), a toxic industrial byproduct, often involves catalytic processes where sulfur-oxygen species play a role. mdpi.com For instance, vanadium-based catalysts supported on ceria have been studied for the selective oxidation of H₂S, a process critical in environmental catalysis. mdpi.com
Materials Science and Biomass Conversion: this compound ionic liquids have demonstrated significant potential in materials science and the processing of renewable resources. For example, imidazolium this compound has been used to dissolve and modify lignin (B12514952), a complex biopolymer, to fabricate lignin-based spherical particles. nih.govfrontiersin.org These novel materials have shown promise for applications requiring specific structural and antibacterial properties. nih.govfrontiersin.org This application highlights a shift towards sustainable chemistry, where this compound-based compounds facilitate the conversion of biomass into value-added products.
| Ionic Liquid Name | Application Area | Specific Use |
|---|---|---|
| 1-(propoxymethyl)-1H-imidazolium this compound | Materials Science | Preparation of lignin-based spherical particles with antibacterial properties. nih.govfrontiersin.org |
| 1-(4-sulfonic acid)-butyl-3-methylimidazolium this compound ([bsmim][HSO₄]) | Catalysis | Brønsted acid catalyst for esterification and synthesis of dibenzoxanthenes. mdpi.com |
| Triethylammonium this compound | Polymer Science | Surface modification of lignin particles for use as a biopolymer filler in epoxy composites. nih.gov |
| 1-butyl-3-methylimidazolium this compound (Bmim⁺HSO₄⁻) | Environmental Chemistry | Studied in aqueous blends with amines for CO₂ capture. mdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O4S/c1-5(2,3)4/h(H2,1,2,3,4)/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOWNCQODCNURD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HO4S- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20897131 | |
| Record name | Bisulfate anion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20897131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14996-02-2, 12143-45-2 | |
| Record name | Hydrogen sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14996-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfate(1-), tetraoxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012143452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfate, hydrogen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014996022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bisulfate anion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20897131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Theoretical and Computational Investigations of Hydrogen Sulfate Species
Quantum Mechanical Studies of HSO₄⁻ Anion Structure and Bonding
Quantum mechanics forms the bedrock of our understanding of chemical bonding. Studies employing quantum mechanical calculations have provided profound insights into the electronic structure and geometry of the hydrogen sulfate (B86663) anion.
Molecular orbital (MO) approaches, often based on the electronic wavefunction, offer a detailed picture of electron distribution and bonding interactions. notion.site For instance, in studies of hydrated bisulfate clusters such as [HSO₄(H₂O)₃]⁻, the analysis of total molecular electron density surfaces and individual MO isosurfaces reveals the nature of orbital interactions and the stability of the cluster's three-dimensional structure. notion.site These computational methods move beyond classical models like Lewis structures and VSEPR theory, which are based on the particle nature of electrons, to provide a more nuanced view rooted in the probabilistic wave nature of electrons. notion.site
The covalent bonds within the hydrogen sulfate ion arise from the symmetric or asymmetric distribution of electrons between the sulfur and oxygen atoms, as well as the oxygen and hydrogen atoms. notion.site This distribution creates a strong atomic binding force that confers stability to the ion. notion.site Quantum chemical analyses, such as Mulliken population analysis, have been used to show the asymmetric electronic population and irregular distribution of charges within hydrated bisulfate clusters, further detailing the intricate electronic environment of the ion. notion.site
Molecular Dynamics Simulations of this compound in Solution and Clusters
Molecular dynamics (MD) simulations allow scientists to model the movement and interaction of atoms and molecules over time, providing a dynamic picture of this compound in its natural environments, such as in aqueous solutions and atmospheric clusters.
Ab initio quantum mechanical charge field (QMCF) MD simulations have been instrumental in characterizing the hydration of the sulfate and bisulfate ions. researchgate.net These simulations show that the this compound ion is surrounded by a shell of water molecules, with a wide range of coordination numbers. researchgate.netrsc.org For the related sulfate ion (SO₄²⁻), simulations indicate an average coordination number of around 11, with a range of 8 to 14 water molecules in the first hydration shell. researchgate.netrsc.org These water molecules are bound through hydrogen bonds to the oxygen atoms of the ion. researchgate.netrsc.org
MD simulations have also been used to study the structure of water-sulfuric acid clusters. acs.org In these systems, sulfuric acid (H₂SO₄) can donate a proton to water, forming a hydronium ion (H₃O⁺) and a bisulfate ion (HSO₄⁻). acs.org Simulations of these protonated systems reveal that at low sulfuric acid concentrations, the bisulfate ions tend to reside at the center of the cluster, while the hydronium ions are found on the surface. acs.org This arrangement has significant implications for understanding atmospheric aerosol formation. acs.org
The following table summarizes key findings from MD simulations of hydrated sulfate/bisulfate systems:
| Property | Finding | Source(s) |
| Coordination Number (SO₄²⁻) | Average of ~11 (range of 8-14) water molecules | researchgate.netrsc.org |
| Mean Oₛ···Oₗ Distance | Approximately 2.86 Å (simulation) vs. 2.880(10) Å (experiment) | researchgate.netrsc.org |
| S-Oₛ Bond Length | 1.47 Å (simulation) vs. 1.495(6) Å (experiment) | researchgate.netrsc.org |
| Cluster Structure (HSO₄⁻/H₃O⁺) | Bisulfate at the center, hydronium on the surface (low concentration) | acs.org |
Oₛ refers to the oxygen atom of the sulfate/bisulfate ion, and Oₗ refers to the oxygen atom of a water ligand.
Density Functional Theory (DFT) Applications for this compound Complexes and Adsorption
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It has proven to be a valuable tool for investigating the properties of this compound complexes and their interactions with various surfaces.
DFT calculations have been employed to study the formation and stability of hydrogen-bonded complexes of the this compound ion with other atmospheric molecules, such as ammonia (B1221849) and water. rsc.org These studies are crucial for understanding the initial steps of atmospheric nucleation. rsc.org The binding energies of water molecules to the bisulfate core are a key factor in the stability of these clusters. rsc.org
Furthermore, DFT has been used to investigate the adsorption of sulfur-containing species on various surfaces. For example, the adsorption of hydrogen sulfide (B99878) ions (HS⁻), which are in equilibrium with bisulfate in aqueous solutions, on mineral surfaces has been simulated using DFT. dbc.wroc.pl These calculations can reveal the nature of the interaction, including charge transfer between the ion and the surface. dbc.wroc.pl In the case of HS⁻ adsorption on a malachite surface, DFT calculations showed a transfer of electrons from the hydrogen atom to the copper atom and from the hydrogen sulfide ion to the sulfur and oxygen atoms of the surface. dbc.wroc.pl
The principles of DFT are also applied to understand the adsorption of various molecules on catalyst surfaces, which is a fundamental step in many industrial processes where this compound may be present as a reactant or a catalyst. uni-saarland.de
Computational Electrochemistry of this compound Systems
Computational electrochemistry uses theoretical models and simulations to study electrochemical reactions and interfaces. These methods have been applied to understand the redox behavior and interfacial properties of systems involving the this compound ion.
Density functional theory has been a key tool in investigating the electrochemical properties of bisulfate-containing materials, particularly in the context of lithium-ion batteries. rsc.org Studies have used DFT with corrections (like SCAN+U and GGA+U) to explore the thermodynamic stability, intercalation voltage, and electronic properties of bisulfate frameworks used as cathode materials. rsc.org These calculations can determine whether the redox process is centered on the metal cation or the anion (oxygen atoms of the bisulfate). rsc.org For instance, in certain nickel bisulfate frameworks, anionic redox is the dominant process during delithiation. rsc.org
Models have also been developed to describe the electrochemical adsorption of bisulfate and sulfate on electrode surfaces like gold. researchgate.net These models, often analyzed in conjunction with experimental techniques like potentiodynamic polarization and electrochemical impedance spectroscopy, can provide a mechanistic understanding of the adsorption process. researchgate.net The influence of electrochemical parameters such as electrode potential and pH can be incorporated into a grand-canonical approach to construct phase diagrams of stable co-adsorption phases. researchgate.net
Theoretical Models for Acid-Base Equilibria Involving this compound
The this compound ion is a key participant in acid-base equilibria. It is the conjugate base of sulfuric acid, a strong acid, and it is itself a weak acid, capable of dissociating into a proton and a sulfate ion.
Theoretical models for acid-base equilibria are essential for predicting and understanding the behavior of species like this compound in solution. The Brønsted-Lowry theory defines acids as proton donors and bases as proton acceptors. dbc.wroc.pl In this framework, sulfuric acid (H₂SO₄) acts as an acid by donating a proton to form this compound (HSO₄⁻). The this compound ion can then act as a weak acid, donating its proton to form the sulfate ion (SO₄²⁻).
The equilibrium for the dissociation of this compound is: HSO₄⁻(aq) ⇌ H⁺(aq) + SO₄²⁻(aq)
Computational chemistry offers methods to estimate the pKa values of acids, which quantify their acidity. These methods can involve calculating the gas-phase acidity and then accounting for solvent effects using models like the polarizable continuum model (PCM). More complex models may include explicit solvent molecules to account for specific and nonspecific solvation effects. While these calculations can have systematic errors, they can be corrected using linear empirical regression to achieve high accuracy.
The Henderson-Hasselbalch equation is a fundamental theoretical tool used to calculate the pH of a buffer solution and to determine the relative concentrations of the acidic and basic forms of a species at a given pH. For the this compound/sulfate equilibrium, the equation is:
pH = pKa + log₁₀([SO₄²⁻]/[HSO₄⁻])
This relationship is crucial for understanding how the speciation of sulfur-oxygen anions changes with the acidity of the environment.
Advanced Synthetic Methodologies and Formation Pathways of Hydrogen Sulfate Compounds
Industrial-Scale Synthesis of Hydrogen Sulfate (B86663) Salts and Derivatives
The industrial production of hydrogen sulfate salts is primarily driven by the need for acidic salts that are safer and easier to handle than sulfuric acid. The Mannheim process is a cornerstone of industrial this compound production, particularly for sodium bisulfate. In this process, sodium chloride (NaCl) and sulfuric acid (H₂SO₄) react at high temperatures to produce hydrogen chloride (HCl) gas and molten sodium bisulfate (NaHSO₄) rsc.orgresearchgate.net. The reaction is highly exothermic. The liquid sodium bisulfate is then cooled and solidified into beads for packaging and transport rsc.org. A similar principle is applied to produce potassium this compound (KHSO₄), where potassium chloride (KCl) is reacted with sulfuric acid nih.gov.
Beyond the Mannheim process, sodium bisulfate is also generated as a byproduct in the manufacturing of various mineral acids. This occurs when a sodium salt of another acid (e.g., sodium nitrate or sodium cyanide) is treated with an excess of sulfuric acid. The desired, more volatile acid is distilled off, leaving sodium bisulfate as a non-volatile residue rsc.org. Another significant industrial source of hydrogen sulfates is as a byproduct of chemical manufacturing, such as in the production of methyl methacrylate ampp.org.
Ammonium (B1175870) this compound ((NH₄)HSO₄) is another industrially significant salt. It can be produced by the thermal decomposition of ammonium sulfate ((NH₄)₂SO₄) or through the hydrolysis of sulfamic acid (H₃NSO₃) in an aqueous solution rsc.org. Additionally, reacting solid ammonium chloride with concentrated sulfuric acid is a method employed to produce high-purity ammonium bisulfate and hydrogen chloride gas frontiersin.org.
Table 1: Industrial Production Methods for this compound Salts
| Salt | Production Method | Reactants | Key Process Feature |
|---|---|---|---|
| Sodium this compound (NaHSO₄) | Mannheim Process | Sodium chloride, Sulfuric acid | High-temperature reaction, produces HCl gas as a co-product. rsc.orgresearchgate.net |
| Potassium this compound (KHSO₄) | Acid-Salt Reaction | Potassium chloride, Sulfuric acid | Reaction in an aqueous medium at elevated temperatures. nih.gov |
| Ammonium this compound ((NH₄)HSO₄) | Thermal Decomposition | Ammonium sulfate | Heating ammonium sulfate to drive off ammonia (B1221849). rsc.org |
| Ammonium this compound ((NH₄)HSO₄) | Hydrolysis | Sulfamic acid, Water | Produces a high-purity salt. rsc.org |
Laboratory-Scale Preparation Techniques for Specific this compound Species
In the laboratory, the synthesis of this compound compounds allows for the preparation of a wide array of reagents with specific cations, often for use as catalysts or in specialized applications. The general principle often involves the partial neutralization of sulfuric acid with a suitable base.
For instance, potassium this compound can be prepared by neutralizing a solution of sulfuric acid with a stoichiometric amount of a potassium base, such as potassium hydroxide (KOH) mdpi.com. Careful control of the molar ratios is crucial to prevent the formation of potassium sulfate (K₂SO₄).
The synthesis of quaternary ammonium hydrogen sulfates is of particular interest due to their applications as phase-transfer catalysts. Tetrabutylammonium this compound (TBAHS) can be synthesized by reacting tetrabutylammonium chloride or hydroxide with sulfuric acid researchgate.net. Another method involves the reaction of tetrabutylammonium azide with potassium this compound and aqueous sulfuric acid mdpi.com.
Specific pyridinium hydrogen sulfates have also been synthesized and characterized. For example, 4-hydroxy-pyridinium this compound is formed from 4-hydroxypyridine and sulfuric acid, yielding crystals where the cations and anions are linked by hydrogen bonds sciencemadness.org.
The synthesis of metal(I) hydrogen sulfates, such as those of silver (Ag) and mercury (Hg), has been achieved by reacting the corresponding metal sulfate (Ag₂SO₄) or the metal itself (Hg) with concentrated sulfuric acid sciencemadness.org. These reactions often yield complex structures, sometimes incorporating additional sulfuric acid molecules or hydronium ions into the crystal lattice sciencemadness.org.
Table 2: Laboratory Synthesis of Specific this compound Species
| Compound | Synthetic Route | Precursors |
|---|---|---|
| Potassium this compound | Neutralization | Potassium hydroxide, Sulfuric acid mdpi.com |
| Tetrabutylammonium this compound | Acid-Base Reaction | Tetrabutylammonium hydroxide, Sulfuric acid researchgate.net |
| 4-Hydroxy-pyridinium this compound | Acid-Base Reaction | 4-Hydroxypyridine, Sulfuric acid sciencemadness.org |
| Silver this compound Complexes | Reaction with Acid | Silver sulfate, Sulfuric acid sciencemadness.org |
| Mercury(I) this compound | Oxidation | Mercury metal, Sulfuric acid sciencemadness.org |
Synthesis and Characterization of this compound-Based Ionic Liquids
This compound-based ionic liquids (ILs) are a class of molten salts with melting points below 100°C, valued for their low cost, high thermal stability, and catalytic activity. They are typically synthesized through a straightforward acid-base neutralization reaction.
Protic ionic liquids (PILs) are a major subgroup, formed by the proton transfer from a Brønsted acid to a Brønsted base. For example, triethylammonium this compound ([Et₃NH][HSO₄]) is synthesized by reacting triethylamine with sulfuric acid github.io. Similarly, 1-methylimidazolium (B8483265) this compound ([Hmim][HSO₄]) is produced from 1-methylimidazole and sulfuric acid. These syntheses are often one-step, solvent-free processes, which contributes to their economic viability acs.orgrsc.org. The cost of triethylammonium this compound has been estimated to be as low as $1.24 per kilogram, making it competitive with conventional organic solvents rsc.org.
The properties of these ionic liquids can be tuned by altering the structure of the cation or by changing the molar ratio of the acid to the base. Using an excess of sulfuric acid results in the formation of oligomeric anions like [(HSO₄)(H₂SO₄)ₓ]⁻, which significantly increases the acidity of the ionic liquid acs.org.
Characterization of these ionic liquids involves determining their physical and chemical properties, such as density, viscosity, conductivity, and thermal stability. For example, 1-(propoxymethyl)-1H-imidazolium this compound has been synthesized and used in the fabrication of lignin-based spherical particles, with its structure confirmed by spectroscopic methods calibrechem.comresearchgate.net. The structure of these PILs is heavily influenced by extensive hydrogen bonding networks between the cations and the this compound anions google.com.
Table 3: Properties of Selected this compound-Based Ionic Liquids
| Ionic Liquid | Cation | Anion | Synthesis Method | Notable Property |
|---|---|---|---|---|
| Triethylammonium this compound | Triethylammonium | This compound | Neutralization of triethylamine with sulfuric acid. github.io | Low cost, effective for biomass pretreatment. mdpi.com |
| 1-Methylimidazolium this compound | 1-Methylimidazolium | This compound | Neutralization of 1-methylimidazole with sulfuric acid. | Tunable acidity by varying acid molar ratio. acs.org |
| 1-Ethyl-3-methylimidazolium this compound | 1-Ethyl-3-methylimidazolium | This compound | Neutralization reaction. | High thermal stability and solvation ability. mpg.de |
Atmospheric Formation Mechanisms of this compound and Sulfate Aerosols
In the atmosphere, this compound is a key intermediate in the formation of sulfate aerosols, which have significant impacts on climate and air quality. The primary pathway begins with the gas-phase oxidation of sulfur dioxide (SO₂), which is emitted from both natural and anthropogenic sources researchgate.net.
The most critical oxidant in this process is the hydroxyl radical (•OH). The reaction proceeds as follows:
SO₂ + •OH → HOSO₂•
HOSO₂• + O₂ → SO₃ + HO₂•
The resulting sulfur trioxide (SO₃) is rapidly hydrated by water vapor (H₂O) to form sulfuric acid (H₂SO₄) researchgate.net.
Once formed, gaseous sulfuric acid can undergo nucleation, a process where new particles are formed. This can occur through binary nucleation (H₂SO₄ and H₂O) or ternary nucleation, which also involves ammonia (NH₃) or amines sc.edu. These newly formed particles are initially very small but can grow through condensation of more sulfuric acid and other vapors, and by coagulation with other particles rsc.orgacs.org.
The formation and growth of these sulfate aerosols are highly sensitive to atmospheric conditions, including the intensity of sunlight (which affects •OH concentrations), the presence of other pollutants like nitrogen oxides (NOx), and the available surface area of pre-existing aerosol particles rsc.orgresearchgate.net. In polluted environments, the high concentration of existing particles can suppress new particle formation by providing a large surface area for the condensation of sulfuric acid rsc.orgresearchgate.net.
Recent research has also highlighted other atmospheric formation pathways. For instance, the irradiation of aqueous sulfate aerosols containing organic compounds can generate sulfate radicals (SO₄•⁻), which can then participate in further atmospheric reactions acs.orgreddit.com. Additionally, the oxidation of organosulfates by hydroxyl radicals can lead to the formation of inorganic sulfate wikipedia.orgacs.org.
Electrochemical Generation and Interconversion of this compound
The electrochemical generation of this compound is not a primary industrial synthesis method. Instead, the this compound anion is often a component of the electrolyte or a participant in electrochemical reactions. Its interconversion with sulfate (SO₄²⁻) and its role in anodic and cathodic processes are of significant interest in various applications.
In acidic aqueous solutions, a dynamic equilibrium exists between this compound and sulfate ions. The electrochemical behavior at an electrode surface often involves the adsorption of these anions. Studies on gold electrodes in sulfuric acid have shown that both bisulfate and sulfate anions adsorb on the electrode surface, with the dominant species depending on the electrode potential.
The electrochemical oxidation of sulfur compounds can lead to the formation of sulfate, and by extension this compound in acidic media. For example, the anodic oxidation of sulfur dioxide (SO₂) in an electrolyzer can produce sulfuric acid, a process that is coupled with hydrogen production at the cathode. Similarly, the electrochemical oxidation of sulfide (B99878) (S²⁻) ions at a boron-doped diamond (BDD) anode can efficiently convert them to sulfate reddit.com.
The this compound anion itself can be electrochemically oxidized at an anode, typically made of platinum or BDD, to form the peroxydisulfate ion (S₂O₈²⁻) nih.gov. This process is the basis for the industrial production of persulfates, which are powerful oxidizing agents acs.orgacs.org. The reaction is:
2HSO₄⁻ → S₂O₈²⁻ + 2H⁺ + 2e⁻ nih.gov
Conversely, the electrochemical reduction of species in the presence of this compound can occur. For instance, the reduction of bisulfite (HSO₃⁻) in mildly acidic buffers proceeds via the generation of sulfur dioxide, which is the actual electroactive species. In this context, the interconversion between bisulfite and SO₂ is a key kinetic step. While direct large-scale electrochemical generation of this compound is not common, its role as a reactant, product, and charge carrier is fundamental to many important electrochemical processes.
Role of this compound in Organic Compound Synthesis and Functionalization
This compound and its salts are widely used in organic synthesis, primarily as acidic catalysts. Their utility stems from being a solid, non-volatile, and often recyclable source of acidity, making them a greener alternative to mineral acids like sulfuric acid.
One of the most common applications is in Fischer esterification, the reaction between a carboxylic acid and an alcohol to form an ester. Concentrated sulfuric acid is a classic catalyst for this reaction, acting by protonating the carbonyl group of the carboxylic acid, which makes it more susceptible to nucleophilic attack by the alcohol sciencemadness.org. Solid acid catalysts like aluminum this compound [Al(HSO₄)₃] have also been shown to be effective for such transformations mdpi.com.
Quaternary ammonium hydrogen sulfates, such as tetrabutylammonium this compound (TBAHS), serve as versatile phase-transfer catalysts. TBAHS has been employed in a wide range of reactions, including N-alkylation, Michael additions, and the synthesis of various heterocyclic compounds like dihydropyrimidinones and tetrahydrobenzo[a]xanthen-11-ones nih.govmdpi.com. Its catalytic activity is often attributed to its ability to facilitate reactions between reactants in immiscible phases.
This compound-based ionic liquids are also prominent catalysts in organic synthesis. Their acidic nature makes them suitable for reactions like the Beckmann rearrangement, where cyclohexanone oxime is converted to ε-caprolactam, a precursor to Nylon 6 acs.org. Amphiphilic imidazolium this compound ionic liquids have demonstrated dual functionality, acting as both surfactants and co-catalysts in reactions such as the ring-opening of epoxidized fatty acid methyl esters sciencemadness.org. The catalytic efficiency of these ionic liquids can be tuned by modifying the alkyl chain length of the cation, which affects their surface properties sciencemadness.org.
Reaction Mechanisms and Reactivity of Hydrogen Sulfate
Acid-Base Chemistry and Proton Transfer Dynamics Involving HSO₄⁻
The hydrogen sulfate (B86663) ion (HSO₄⁻) is an amphiprotic species, meaning it can function as both a Brønsted-Lowry acid and a base. manchester.ac.uk This dual reactivity is central to its chemical behavior in aqueous solutions.
As a Brønsted-Lowry acid, the hydrogen sulfate ion can donate a proton (H⁺) to form the sulfate ion (SO₄²⁻). organic-chemistry.orgsemanticscholar.org This equilibrium is characterized by a pKa value of approximately 1.92 to 2.0. acs.orgwordpress.comfao.org
Equation: HSO₄⁻(aq) + H₂O(l) ⇌ SO₄²⁻(aq) + H₃O⁺(aq)
Conversely, as a Brønsted-Lowry base, the this compound ion can accept a proton to form its conjugate acid, sulfuric acid (H₂SO₄). manchester.ac.uknih.gov This typically occurs in strongly acidic conditions. manchester.ac.uk
Equation: HSO₄⁻(aq) + H⁺(aq) ⇌ H₂SO₄(aq)
| Reaction Type | Reactant | Product | Conjugate Species | Characteristic |
|---|---|---|---|---|
| Acidic Behavior (Proton Donation) | HSO₄⁻ | SO₄²⁻ | Sulfate (Conjugate Base) organic-chemistry.orgsemanticscholar.org | pKa ≈ 1.9-2.0 acs.orgwordpress.com |
| Basic Behavior (Proton Acceptance) | HSO₄⁻ | H₂SO₄ | Sulfuric Acid (Conjugate Acid) nih.gov | Occurs in strongly acidic media manchester.ac.uk |
Redox Chemistry of this compound and Derived Radical Species
The this compound ion can participate in redox reactions, primarily through its oxidation to form the highly reactive sulfate radical (SO₄•⁻). This radical species is a powerful oxidant with a redox potential reported to be in the range of 2.5 to 3.1 V. scispace.comwikipedia.orglibretexts.org The generation of sulfate radicals from sulfate or bisulfate ions is a key principle behind sulfate radical-based advanced oxidation processes (SR-AOPs), which are used for water treatment and the degradation of persistent organic pollutants. libretexts.org
Several methods can be employed to generate sulfate radicals from this compound precursors, including electrochemical activation. nih.govacs.org For instance, sulfate ions can be directly oxidized at the anode of an electrochemical cell, particularly on high-efficiency anodes like boron-doped diamond, to form sulfate radicals. acs.orgresearchgate.net
Anodic Oxidation: SO₄²⁻ → SO₄•⁻ + e⁻
Alternatively, the one-electron oxidation of bisulfite (HSO₃⁻), often catalyzed by peroxidases, yields the sulfur trioxide radical anion (SO₃•⁻), which reacts with molecular oxygen to form a peroxyl radical. This intermediate can then react further with bisulfite to generate the sulfate radical. uci.edu While the direct redox potential of HSO₄⁻ itself is not as prominent, its role as a precursor to the potent sulfate radical is of significant interest in environmental chemistry and remediation technologies. libretexts.orgresearchgate.net
Complexation Reactions of this compound with Metal Ions
This compound can act as a ligand in coordination complexes with metal ions, although it is generally a weaker ligand compared to the dianionic sulfate (SO₄²⁻). In complexes, HSO₄⁻ typically functions as a monodentate ligand, coordinating to a metal center through one of its oxygen atoms.
The stability of metal-hydrogen sulfate complexes is described by stability constants (formation constants), which quantify the strength of the metal-ligand interaction in solution. However, comprehensive databases of stability constants for metal-hydrogen sulfate complexes are less common than for sulfate complexes, reflecting the latter's stronger binding affinity. The equilibrium between this compound and sulfate is pH-dependent, which in turn influences the nature and stability of the complexes formed. In more acidic solutions where HSO₄⁻ is prevalent, its coordination may occur, while in less acidic conditions, deprotonation to the more strongly coordinating SO₄²⁻ is favored.
For example, the stability constant (log K₁) for the formation of the Ag(SO₄)⁻ complex from Ag⁺ and SO₄²⁻ is 1.30, indicating a specific level of interaction. While analogous, directly comparable data for HSO₄⁻ is sparse, its coordination behavior is a factor in the speciation of metals in acidic, sulfate-rich environments.
Catalytic Activity of this compound in Chemical Transformations
The acidic nature of the this compound ion allows it to function as a catalyst in a variety of chemical reactions, participating in both heterogeneous and homogeneous catalytic systems.
Sodium this compound (NaHSO₄), often in its monohydrate form (NaHSO₄·H₂O), is widely used as an inexpensive, safe, and reusable solid acid catalyst. Its effectiveness stems from its ability to provide a solid, acidic surface that facilitates organic transformations while being easily separable from the reaction mixture, aligning with the principles of green chemistry.
NaHSO₄ has proven to be an efficient catalyst for a range of reactions, including:
Synthesis of Amidoalkyl Naphthols: It catalyzes the one-pot, multi-component reaction of aldehydes, 2-naphthol, and amides under solvent-free conditions.
Acylal Formation: Silica-supported sodium this compound (NaHSO₄-SiO₂) chemoselectively catalyzes the protection of aldehydes as 1,1-diacetates (acylals) using acetic anhydride.
Esterification: NaHSO₄ is an effective catalyst for the esterification of carboxylic acids and alcohols.
Dehydration Reactions: It is used in the dehydration of castor oil, offering high conversion rates and product quality.
The catalyst can often be recovered by simple filtration, washed, and reused multiple times without a significant loss of activity.
| Reaction Type | Catalyst Form | Description | Advantages |
|---|---|---|---|
| Amidoalkyl Naphthol Synthesis | NaHSO₄·H₂O | Multi-component reaction of aldehydes, 2-naphthol, and amides. | Excellent yields, simple work-up, reusable catalyst. |
| Acylal Synthesis (Aldehyde Protection) | NaHSO₄-SiO₂ | Reaction of aldehydes with acetic anhydride under solvent-free conditions. | High chemoselectivity, short reaction times, easy catalyst removal. |
| Esterification | NaHSO₄·H₂O | Formation of esters from carboxylic acids and alcohols. | Efficient and practical for ester synthesis. |
| Dehydration | NaHSO₄ | Dehydration of castor oil. | High conversion rate, fewer by-products. |
This compound also plays a key role in homogeneous catalysis, most notably as the anionic component of Brønsted acidic ionic liquids (ILs). These task-specific ionic liquids, such as 1-(4-sulfonic acid)-butyl-3-methylimidazolium this compound ([bsmim][HSO₄]), are designed to act as both solvent and catalyst. The this compound anion provides the Brønsted acidity necessary to catalyze reactions like esterifications and the synthesis of dibenzoxanthenes. The catalytic activity of these ILs is often superior to that of conventional acids like sulfuric acid, and they offer benefits such as low vapor pressure, thermal stability, and potential for recyclability.
Role of this compound in Organic Reaction Mechanisms
The this compound ion is a key participant in several fundamental organic reaction mechanisms, acting variously as a base or as a crucial counter-ion for a reagent.
In the electrophilic aromatic sulfonation of benzene with fuming sulfuric acid (H₂SO₄ + SO₃), the this compound ion plays a critical role in the final step of the mechanism. After the aromatic ring attacks the electrophile (SO₃ or its protonated form, HSO₃⁺), a positively charged carbocation intermediate, known as a sigma complex or Wheland intermediate, is formed. To restore the aromaticity of the ring, a proton must be removed from the sp³-hybridized carbon. The this compound ion (HSO₄⁻), acting as a weak base present in the reaction medium, abstracts this proton, allowing the electrons from the C-H bond to collapse back into the ring and regenerate the stable aromatic system.
Deprotonation Step: C₆H₆(SO₃H)⁺ + HSO₄⁻ → C₆H₅SO₃H + H₂SO₄
The this compound ion is an essential component of a modern, safer diazo-transfer reagent: imidazole-1-sulfonyl azide this compound . manchester.ac.ukacs.org Diazo-transfer reactions are important for converting primary amines into azides, which are versatile functional groups in organic synthesis. manchester.ac.ukacs.org While early diazo-transfer reagents posed significant stability and explosion risks, the this compound salt of imidazole-1-sulfonyl azide is significantly more stable and easier to handle. manchester.ac.uk In this context, the this compound ion acts as a stable, non-nucleophilic counter-ion that facilitates the isolation and storage of the crystalline reagent. Mechanistic studies confirm that the reaction proceeds via a diazo-transfer mechanism, where the reagent efficiently delivers a diazo group to a substrate, such as a primary sulfonamide, to form a sulfonyl azide. organic-chemistry.org The use of the this compound salt has made these transformations safer and more accessible. acs.org
Analytical and Spectroscopic Characterization of Hydrogen Sulfate Systems
Vibrational Spectroscopy (FTIR, Raman) for Hydrogen Sulfate (B86663) Identification and Quantification
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable insights into the molecular structure and chemical environment of the hydrogen sulfate ion. These techniques are based on the principle that molecules absorb and scatter light at specific frequencies corresponding to their vibrational modes.
The this compound ion, with its C₃ᵥ symmetry in certain environments, exhibits characteristic vibrational bands. The key vibrational modes include the S-OH stretch, symmetric and asymmetric SO₃ stretches, and various bending modes. The frequencies of these modes are sensitive to the physical state (solid, liquid, or gas phase), hydration, and the presence of counter-ions.
Key Research Findings:
Aqueous Solutions: In aqueous solutions, Raman spectroscopy is particularly powerful for studying the equilibrium between sulfate (SO₄²⁻) and this compound. researchgate.netharvard.edu The symmetric stretching mode of the SO₄²⁻ ion appears as a strong, sharp peak around 981 cm⁻¹, while the this compound ion displays characteristic bands at different wavenumbers, such as a prominent peak around 1050 cm⁻¹. harvard.edu The relative intensities of these peaks can be used to determine the degree of dissociation of sulfuric acid. harvard.edu
Hydrated Clusters: Studies on mass-selected hydrated bisulfate clusters (HSO₄⁻(H₂O)n) using infrared photodissociation spectroscopy have revealed the detailed influence of water molecules on the vibrational frequencies of the HSO₄⁻ ion. ufop.br
Solid State: In solid this compound salts, the crystal lattice and hydrogen bonding significantly influence the vibrational spectra, often leading to splitting of degenerate modes and shifts in band positions. For example, in ammonium (B1175870) this compound, the vibrational spectra indicate the formation of hydrogen-bonded dimers or higher associates in concentrated solutions and the melt. researchgate.net
Interactive Data Table: Characteristic Vibrational Frequencies of this compound
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) (Aqueous) | Notes |
| ν(S-OH) | ~885 - 900 | S-OH stretching mode. |
| νs(SO₃) | ~1050 | Symmetric SO₃ stretching mode, often the most intense Raman band for HSO₄⁻. harvard.edu |
| νas(SO₃) | ~1190 - 1200 | Asymmetric SO₃ stretching mode. |
| δ(S-OH) | ~590 - 600 | S-O-H bending mode. |
| Bending Modes (SO₃) | ~420 - 460 | Bending modes of the SO₃ group. |
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound Solutions and Solids
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For this compound, ¹H NMR is particularly useful for studying the proton's environment, while solid-state NMR can provide information about the structure and dynamics of this compound salts.
Key Research Findings:
Solution-State ¹H NMR: The chemical shift of the proton in the this compound ion is sensitive to factors such as solvent, concentration, and temperature. In organic solvents, the chemical shift of the HSO₄⁻ proton can be observed, and its position can be influenced by the presence of other functional groups in more complex molecules containing a this compound moiety. The presence of a sulfate group generally leads to a downfield shift of nearby proton signals. researchgate.net
Solid-State NMR: Solid-state NMR techniques, such as magic-angle spinning (MAS), are employed to obtain high-resolution spectra of solid this compound compounds. emory.edu These techniques can distinguish between different crystallographic sites of the this compound ion and provide information on hydrogen bonding and molecular motion within the solid lattice. For instance, high magnetic fields and fast MAS rates can significantly improve the spectral resolution for protons in solid materials. ethz.ch
Interactive Data Table: Illustrative ¹H NMR Chemical Shifts
| Compound/System | Proton Environment | Approximate ¹H Chemical Shift (δ, ppm) | Reference/Notes |
| General Alkanes (for comparison) | R-CH ₃ | 0.9 - 1.0 | The typical upfield region for saturated hydrocarbons. libretexts.org |
| Protons near electronegative atoms (general) | H -C-O | 3.3 - 4.0 | Electronegative atoms deshield protons, shifting them downfield. libretexts.org |
| This compound in a complex organic molecule | H -C-OSO₃H | Downfield shift | The electron-withdrawing sulfate group causes a significant downfield shift for adjacent protons. researchgate.net |
Mass Spectrometry Techniques for this compound Detection and Speciation
Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is widely used for the detection and speciation of this compound, particularly in complex mixtures.
Electrospray ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry (ESI-MS) for the analysis of ionic species like this compound from liquid solutions. In negative ion mode, this compound is readily detected as the HSO₄⁻ anion at an m/z of 97.
Key Research Findings:
Characteristic Fragmentation: One of the key identifiers for sulfated compounds in tandem mass spectrometry (MS/MS) is the production of a fragment ion at m/z 97, corresponding to the bisulfate anion (HSO₄⁻). nih.govnih.govresearchgate.net This "97 rule" is a strong indicator of the presence of a sulfate group in a molecule. nih.gov Another common fragment ion observed is SO₃⁻ at m/z 80. nih.govnih.gov
Speciation: Mass spectrometry can be used to differentiate between various sulfated species. By coupling MS with separation techniques like liquid chromatography, it is possible to separate and identify different organosulfates and distinguish them from inorganic this compound. Precursor ion scans in tandem MS can specifically target molecules that produce the HSO₄⁻ fragment, allowing for the selective detection of sulfated compounds in a complex matrix. researchgate.net
Interactive Data Table: Characteristic Ions in Mass Spectrometry of this compound
| Ion | m/z | Formation/Significance |
| [HSO₄]⁻ | 97 | The this compound (bisulfate) anion. A key signature ion in the negative mode ESI-MS/MS of sulfated compounds. nih.govnih.govresearchgate.net |
| [SO₃]⁻˙ | 80 | The sulfite radical anion. Another common fragment ion observed in the MS/MS spectra of sulfated compounds. nih.govnih.gov |
| [SO₄]²⁻ | 48 | The sulfate dianion. Detection can be more challenging due to its double charge. |
| [M - H - SO₃]⁻ | - | Neutral loss of 80 Da (SO₃) from a deprotonated molecular ion of a sulfated compound. nih.gov |
X-ray Diffraction (XRD) and Neutron Diffraction Studies of this compound Salts
X-ray diffraction (XRD) and neutron diffraction are powerful techniques for determining the crystal structure of solid materials. These methods have been extensively used to elucidate the atomic arrangement in various metal this compound salts.
Key Research Findings:
Crystal Structures: Single-crystal XRD studies have revealed the detailed crystal structures of numerous this compound salts, including those of alkali metals and silver. researchgate.netiaea.org These studies provide precise information on bond lengths, bond angles, and the coordination environment of the metal ions and the this compound tetrahedra. For example, in the structure of Ag(H₃O)(HSO₄)₂, there are dimers and chains of hydrogen-bonded HSO₄⁻ tetrahedra. researchgate.net
Structural Trends: Systematic studies of series of metal hydrogen sulfates have revealed trends in their crystal structures. For instance, in alkaline metal hydrogen sulfates, the coordination number of the metal ion ranges from 4 to 10, depending on the metal's ionic radius. iaea.org The S-OH bond distances are consistently longer than the S-O distances. iaea.org
Interactive Data Table: Crystallographic Data for Selected this compound Compounds
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
| Ag(H₃O)(HSO₄)₂ | Orthorhombic | Pbca | Dimers and chains of hydrogen-bonded HSO₄⁻ tetrahedra. | researchgate.net |
| Ag₂(HSO₄)₂(H₂SO₄) | Monoclinic | P2₁/c | Isotypic with Na₂(HSO₄)₂(H₂SO₄); hydrogen-bonded trimers of HSO₄⁻ tetrahedra. researchgate.net | researchgate.net |
| Hg₂(HSO₄)₂ | Monoclinic | P2₁/c | Contains Hg₂²⁺ cations; HSO₄⁻ tetrahedra form zigzag chains via hydrogen bonds. | researchgate.net |
| H₂SO₄ | Monoclinic | Cc | Zero-dimensional structure consisting of H₂SO₄ clusters. materialsproject.org | materialsproject.org |
Electrochemical Methods for this compound Concentration Determination and Adsorption
Electrochemical methods offer sensitive and often rapid means for the determination of this compound concentration and for studying its behavior at electrode surfaces.
Key Research Findings:
Potentiometric Titration: The concentration of sulfate, and by extension this compound, can be determined by potentiometric titration. One common method involves the precipitation of sulfate with a barium or lead salt solution, with the endpoint being detected by an ion-selective electrode (ISE) or other suitable indicator electrode. metrohm.commetrohm.com For instance, a lead-selective electrode can be used for the titration of sulfate with lead nitrate. metrohm.com
Conductometric Titration: Conductometric titration is another effective method for determining sulfate concentration. walisongo.ac.idacs.orged.gov This technique relies on monitoring the change in the electrical conductivity of the solution as a titrant, such as barium chloride, is added. The equivalence point is identified as a distinct break in the titration curve.
Ion-Selective Electrodes (ISEs): While there isn't a widely available commercial ISE that is selective specifically for this compound, ISEs for other ions can be used in titration methods. wikipedia.orgmt.com For example, a lead/sulfate half-cell ISE can be used as an indicator for sulfate titrations. hannainst.com
Adsorption Studies: The adsorption of this compound on electrode surfaces has been investigated using techniques like cyclic voltammetry and in-situ FTIR spectroscopy. These studies provide insights into the interaction of the ion with the electrode surface at different potentials.
Chromatographic Separations Coupled with this compound Detection
Chromatographic techniques, particularly ion chromatography (IC), are the methods of choice for the separation and quantification of anions like sulfate and this compound in aqueous samples.
Key Research Findings:
Ion Chromatography (IC): IC is a robust and widely used technique for the analysis of sulfate. nestgrp.comuni-bremen.debohrium.com The method involves separating anions on an ion-exchange column followed by detection, typically by suppressed conductivity. bohrium.com This allows for the sensitive and selective determination of sulfate in various matrices, from environmental waters to clinical samples. bohrium.com Depending on the eluent pH, the species present in the column can be sulfate or a mixture of sulfate and this compound, but quantification is typically reported as total sulfate.
HPLC Methods: High-performance liquid chromatography (HPLC) with different detection methods can also be employed. For instance, ion-pair chromatography on a reversed-phase column can be used to separate sulfate from other sulfur-containing anions like sulfite and thiosulfate. nih.gov Detection can be achieved using indirect UV detection or conductivity. uni-bremen.de
Interactive Data Table: Typical Conditions for Ion Chromatographic Analysis of Sulfate/Hydrogen Sulfate
| Parameter | Typical Setting | Notes |
| Column | Anion-exchange column (e.g., quaternary ammonium functionalized polymer). nestgrp.com | The stationary phase has fixed positive charges to retain anions. |
| Eluent | Carbonate/bicarbonate or hydroxide solutions. | The eluent ions compete with the analyte ions for the exchange sites, leading to separation. |
| Detection | Suppressed conductivity. bohrium.com | A suppressor reduces the background conductivity of the eluent, thereby increasing the sensitivity for the analyte ions. |
| Retention Time | Dependent on eluent composition, flow rate, and column. | Sulfate is typically a moderately retained anion. |
Evolved Gas Analysis Techniques for Sulfate Speciation in Materials
Evolved gas analysis (EGA) is a technique used to identify and quantify the gases released from a material as it is heated. When coupled with thermal analysis methods like thermogravimetry (TGA), EGA can provide information about the thermal decomposition of this compound salts and other sulfate-containing materials.
Key Research Findings:
Coupled Techniques: EGA is typically performed by coupling a TGA instrument to a gas analyzer, such as a mass spectrometer (TGA-MS) or an FTIR spectrometer (TGA-FTIR). unizg.hrrigaku.com This allows for the direct correlation of mass loss events with the evolution of specific gases.
Decomposition Products: The thermal decomposition of many metal sulfates and hydrogen sulfates at elevated temperatures leads to the release of sulfur dioxide (SO₂) and/or sulfur trioxide (SO₃), which can be detected by the gas analyzer. The temperature at which these gases are evolved is characteristic of the specific sulfate compound. mdpi.com
Speciation in Clays and Minerals: EGA has been successfully applied to the speciation of sulfur-containing minerals in clays. mdpi.com Different sulfate minerals decompose at different temperatures, allowing for their identification based on the SO₂ evolution profile. For example, iron sulfates tend to decompose at lower temperatures (600–1000 °C) compared to alkaline earth sulfates like calcium sulfate. mdpi.com
Interactive Data Table: Decomposition Temperatures and Evolved Gases for Selected Sulfates
| Compound Type | Approximate Decomposition Temperature Range (°C) | Primary Evolved Gas(es) | Notes |
| Iron Sulfates | 600 - 1000 | SO₂, SO₃ | Decompose at relatively low temperatures. mdpi.com |
| Aluminum Sulfate | 600 - 1000 | SO₃ | Also decomposes in the lower to mid-temperature range for sulfates. mdpi.com |
| Calcium Sulfate | > 1000 | SO₂, O₂ | Thermally stable, decomposing at high temperatures. mdpi.com |
| Hydrogen Sulfates | Variable | H₂O, SO₃ | Typically decompose in stages, first losing water and then sulfur trioxide at higher temperatures. |
Environmental and Geochemical Roles of Hydrogen Sulfate
Atmospheric Chemistry of Hydrogen Sulfate (B86663) Aerosols and Particulates
Hydrogen sulfate is a key component of atmospheric aerosols, which are fine solid or liquid particles suspended in the air. These aerosols can influence the Earth's radiation budget and act as cloud condensation nuclei, thereby affecting climate patterns.
Sulfate aerosols are primarily formed in the atmosphere through the oxidation of sulfur dioxide (SO₂). ebsco.comthebrighterside.news This process can occur through two main pathways: homogeneous nucleation and heterogeneous reactions.
Homogeneous Nucleation: In the gas phase, sulfur dioxide is oxidized by hydroxyl radicals (OH) to form sulfur trioxide (SO₃), which then rapidly reacts with water vapor (H₂O) to form sulfuric acid (H₂SO₄). thebrighterside.news This sulfuric acid can then nucleate with water molecules to form new aerosol particles. nasa.gov The rate of this process is dependent on the concentrations of SO₂, OH, and H₂O. nasa.gov
Heterogeneous Reactions: Sulfur dioxide can also be oxidized in the aqueous phase of existing aerosol particles, cloud droplets, and fog. thebrighterside.newsoup.com In these aqueous environments, SO₂ dissolves and can be oxidized by various species, including hydrogen peroxide (H₂O₂), ozone (O₃), and oxygen (O₂) catalyzed by transition metal ions like iron (Fe³⁺) and manganese (Mn²⁺). oup.commpg.de The rate of heterogeneous oxidation is influenced by factors such as the pH of the aerosol and the concentration of oxidants and catalysts. oup.com Recent research has highlighted that anions at the air-aerosol aqueous interface can significantly accelerate the oxidation of SO₂ by nitrogen dioxide (NO₂). oup.comoup.com
Once formed, these small sulfate particles can grow through condensation of sulfuric acid and other condensable vapors, and by coagulation with other aerosol particles.
Table 1: Key Reactions in Atmospheric Sulfate Aerosol Formation
| Reaction Pathway | Oxidant(s) | Location | Key Reactants | Products |
|---|---|---|---|---|
| Homogeneous (Gas Phase) | Hydroxyl radical (OH) | Troposphere, Stratosphere | SO₂, OH, H₂O | H₂SO₄, HSO₄⁻ aerosols |
| Heterogeneous (Aqueous Phase) | H₂O₂, O₃, O₂ (with TMI catalysis), NO₂ | Aerosol particles, Cloud droplets | SO₂, H₂O₂, O₃, TMI, NO₂ | H₂SO₄, HSO₄⁻ |
This compound aerosols are chemically active and interact with various atmospheric gases and pollutants. The acidic nature of these aerosols plays a crucial role in atmospheric chemistry.
These acidic aerosols can catalyze heterogeneous reactions on their surfaces. For instance, they can facilitate the conversion of nitrogen oxides (NOx) into nitric acid (HNO₃) and can also influence the cycling of halogens in the atmosphere. thebrighterside.news
Furthermore, this compound aerosols can react with ammonia (B1221849) (NH₃), a common atmospheric gas, to form ammonium (B1175870) bisulfate ((NH₄)HSO₄) and ammonium sulfate ((NH₄)₂SO₄). These neutralization reactions alter the chemical composition, size, and hygroscopicity of the aerosol particles, which in turn affects their radiative properties and ability to act as cloud condensation nuclei.
The distribution of atmospheric this compound is not uniform across the globe and is heavily influenced by the location of sulfur dioxide emission sources, both natural and anthropogenic. noaa.gov Major anthropogenic sources include the burning of fossil fuels in power plants and industrial processes, while natural sources include volcanic eruptions and the oxidation of dimethyl sulfide (B99878) (DMS) produced by marine phytoplankton. ebsco.comfiveable.me
High concentrations of sulfate aerosols are typically found in and downwind of industrialized regions, such as East Asia, North America, and Europe. pnnl.gov Long-range transport can carry these aerosols over vast distances, impacting air quality and climate in regions far from the original emission sources. noaa.govpnnl.gov For example, sulfate from East Asia can be transported across the Pacific Ocean to North America. pnnl.gov
The vertical distribution of this compound aerosols is also variable. In the troposphere, their concentration is highest near the surface and decreases with altitude. However, major volcanic eruptions can inject large amounts of sulfur dioxide directly into the stratosphere, leading to the formation of a persistent layer of sulfate aerosols that can have significant global cooling effects. ebsco.com
This compound in Aquatic Systems (Freshwater, Seawater, Acid Mine Drainage)
This compound is a common ion in natural waters and plays a vital role in the biogeochemical cycling of sulfur. Its concentration can vary significantly depending on the geological setting and anthropogenic inputs.
The sulfur cycle in aquatic systems involves a series of transformations between different oxidation states of sulfur, with this compound being a key intermediate. wikipedia.org
Sources: The primary sources of sulfate to aquatic systems are the weathering of sulfur-containing minerals such as gypsum (CaSO₄·2H₂O) and pyrite (FeS₂), atmospheric deposition of sulfate aerosols, and anthropogenic inputs from industrial and agricultural activities. fiveable.me
Transformations: In oxygenated (oxic) waters, sulfate is relatively stable. However, in anoxic environments, such as sediments and stratified water bodies, sulfate-reducing bacteria use sulfate as an electron acceptor for the decomposition of organic matter, producing hydrogen sulfide (H₂S). wikipedia.orgnih.govdtu.dk This process, known as dissimilatory sulfate reduction, is a critical step in the carbon and sulfur cycles. The produced hydrogen sulfide can then be re-oxidized to elemental sulfur or sulfate if it encounters oxygenated conditions. wikipedia.org
Sinks: The main sinks for sulfate in aquatic systems include incorporation into organic matter by plants and microorganisms (assimilatory sulfate reduction), precipitation as sulfate minerals (e.g., gypsum), and burial in sediments. wikipedia.org
In freshwater systems, sulfate concentrations are generally lower than in seawater. Seawater has a relatively high and constant concentration of sulfate, making sulfate reduction a dominant process in marine sediments. nih.gov
Acid mine drainage (AMD) is a major environmental problem associated with mining activities, particularly those involving the excavation of sulfide-bearing minerals like pyrite. usgs.govwvu.eduearthworks.org The exposure of these minerals to air and water initiates a series of chemical reactions that generate highly acidic water rich in dissolved metals. usgs.govepa.gov
The fundamental reaction in the formation of AMD is the oxidation of pyrite:
2FeS₂(s) + 7O₂(g) + 2H₂O(l) → 2Fe²⁺(aq) + 4SO₄²⁻(aq) + 4H⁺(aq)
This initial step produces ferrous iron (Fe²⁺), sulfate (which in acidic conditions exists predominantly as this compound), and acidity (H⁺). The ferrous iron is then oxidized to ferric iron (Fe³⁺), a reaction that is significantly accelerated by acidophilic bacteria. usgs.govosmre.gov
2Fe²⁺(aq) + ½O₂(g) + 2H⁺(aq) → 2Fe³⁺(aq) + H₂O(l)
The ferric iron can then act as a potent oxidant, further attacking pyrite in a cycle that perpetuates the generation of acidity and dissolved metals, even in the absence of oxygen. osmre.gov
FeS₂(s) + 14Fe³⁺(aq) + 8H₂O(l) → 15Fe²⁺(aq) + 2SO₄²⁻(aq) + 16H⁺(aq)
This compound is a major component of AMD and contributes significantly to its low pH. The high acidity of AMD, in turn, enhances the solubility and mobility of toxic heavy metals such as copper, lead, and mercury, leading to severe contamination of surface and groundwater. usgs.gov
Table 2: Key Chemical Species in Acid Mine Drainage
| Chemical Species | Formula | Role |
|---|---|---|
| Pyrite | FeS₂ | Primary source of sulfur and iron |
| Oxygen | O₂ | Initial oxidant |
| Water | H₂O | Reactant |
| Ferrous Iron | Fe²⁺ | Intermediate product, fuel for bacteria |
| Ferric Iron | Fe³⁺ | Potent oxidant, perpetuates AMD cycle |
| This compound | HSO₄⁻ | Major contributor to acidity |
This compound in Soil and Sediments
This compound (HSO₄⁻), and its related form, sulfate (SO₄²⁻), play a significant role in the biogeochemical processes occurring in soils and sediments. As water moves through soil, minerals containing sulfates can dissolve, releasing them into the groundwater ct.govumass.edu. The majority of sulfur in soil exists in organic forms, while inorganic forms include elemental sulfur and sulfate, which can be found as gypsum or adsorbed onto the soil's inorganic exchange matrix nih.gov.
Adsorption and Desorption Processes of this compound in Soil Matrices
The retention of sulfate in soil is a dynamic process involving both adsorption and desorption. Sulfate that is adsorbed by soil particles exists in a state of kinetic equilibrium with the sulfate present in the soil solution nih.govosti.gov. This balance is influenced by several factors, including the concentration of the sulfate solution, soil pH, and the types of cations present in the soil matrix nih.govosti.gov.
Research indicates that sulfate adsorption is dependent on the concentration of the equilibrium solution, a phenomenon that can be described by the Freundlich-type equation osti.gov. Studies on various forest soils have shown that most are not saturated with sulfate and exhibit a capacity for net sulfate adsorption researchgate.net. However, this adsorption is not always permanent. A significant portion of the adsorbed sulfate can be easily desorbed; in some studies, as much as 45% of the initially adsorbed sulfate was recovered in the first water extraction osti.gov.
The reversibility of sulfate adsorption varies. Research has shown that, on average, 36% of adsorbed sulfate may be retained irreversibly researchgate.net. The potential for a soil to adsorb sulfate is strongly indicated by the presence of hydrous oxides of aluminum and the amount of native sulfate already in the soil researchgate.net. The process of sulfate retention is thought to involve mechanisms beyond simple anion exchange, as suggested by the lack of definite adsorption maxima that are typically observed in cation-exchange reactions osti.gov. The displacement of adsorbed sulfate can be achieved by other ions, with phosphate ions being more effective than acetate ions in this regard researchgate.net.
Table 1: Factors Influencing Sulfate Adsorption and Desorption in Soil
| Factor | Influence on Adsorption/Desorption |
|---|---|
| Sulfate Concentration | Adsorption is dependent on the concentration of the equilibrium solution osti.gov. |
| Soil pH | The adsorption/desorption quotient is inversely dependent on the soil pH nih.gov. |
| Cations | The adsorption/desorption quotient is influenced by the cations present in the exchange matrix nih.gov. |
| Soil Composition | The presence of hydrous oxides of aluminum is a key indicator of sulfate adsorption potential researchgate.net. |
| Competing Anions | Phosphate ions have a greater power to displace adsorbed sulfate compared to acetate ions researchgate.net. |
Impact of this compound on Soil pH and Nutrient Availability
The presence and transformation of sulfur compounds, including this compound, have a direct impact on soil pH. When elemental sulfur is applied to soil, it is converted to the sulfate form by naturally occurring soil bacteria keystonebioag.com. This microbial oxidation process combines sulfur with oxygen and water to form sulfuric acid (H₂SO₄) cropnutrition.com. The formation of this strong acid releases hydrogen ions (H⁺), which in turn lowers the soil pH, making it more acidic keystonebioag.comchemistryjournals.net. Similarly, ammonium-based fertilizers can acidify the soil as ammonium is converted to nitrate, a process that also releases hydrogen ions chemistryjournals.net.
Soil pH is a critical factor governing the availability of essential nutrients to plants chemistryjournals.net. Most nutrients are optimally available to plants within a slightly acidic to neutral pH range, typically between 6.0 and 7.0 chemistryjournals.nethoriba.com. Deviations from this range can lead to nutrient deficiencies or toxicities.
Low pH (Acidic Soil): In acidic soils, the availability of primary nutrients like nitrogen, phosphorus, and potassium can be reduced. However, micronutrients such as manganese, iron, copper, and zinc become more available hannaservice.eu. The activity of many soil bacteria is inhibited below pH 6, which can slow down the decomposition of organic matter and the release of nutrients hannaservice.eu.
High pH (Alkaline Soil): In alkaline soils (pH > 7.5), the availability of micronutrients like iron, manganese, and zinc decreases due to the formation of insoluble hydroxides and carbonates chemistryjournals.net. Phosphorus availability is also reduced as it can precipitate as calcium phosphate chemistryjournals.net. Conversely, calcium and magnesium are more available in alkaline conditions hannaservice.eu. The availability of sulfate itself is not drastically affected by changes in soil pH hannaservice.eu.
Managing soil pH is therefore crucial for optimizing crop production. For alkaline soils, amendments such as elemental sulfur can be used to lower the pH into a more favorable range for nutrient uptake cropnutrition.comchemistryjournals.net.
Table 2: Effect of Soil pH on Nutrient Availability
| Nutrient | Availability in Acidic Soil (Low pH) | Availability in Alkaline Soil (High pH) | Optimal pH Range |
|---|---|---|---|
| Nitrogen (N) | Reduced | Generally available | 6.0 - 8.0 |
| Phosphorus (P) | Reduced | Reduced (precipitates with Ca) chemistryjournals.net | 6.0 - 7.0 chemistryjournals.net |
| Potassium (K) | Can be lower due to Al competition hannaservice.eu | Generally available | 6.0 - 7.5 |
| Calcium (Ca) | Lower | Higher hannaservice.eu | 6.5 - 8.5 |
| Magnesium (Mg) | Lower | Higher hannaservice.eu | 6.5 - 8.5 |
| Sulfur (as Sulfate) | Not drastically affected hannaservice.eu | Not drastically affected hannaservice.eu | 6.0 - 9.0 |
| Iron (Fe) | More available hannaservice.eu | Less available (insoluble hydroxides) chemistryjournals.net | 4.0 - 6.5 |
| Manganese (Mn) | More available hannaservice.eu | Less available (insoluble hydroxides) chemistryjournals.net | 5.0 - 6.5 |
| Zinc (Zn) | More available hannaservice.eu | Less available (insoluble hydroxides) chemistryjournals.net | 5.0 - 7.0 |
| Copper (Cu) | More available hannaservice.eu | Less available (insoluble hydroxides) chemistryjournals.net | 5.0 - 7.5 |
| Boron (B) | More available hannaservice.eu | Less available | 5.0 - 7.0 |
Volcanic Emissions and Geothermal Activity Involving this compound
Volcanic and geothermal areas are significant natural sources of sulfur compounds to the atmosphere, including hydrogen sulfide (H₂S) researchgate.net. Hydrogen sulfide is a common component of volcanic gases, although it is typically present at minor (<1 mol%) to trace (<0.1 mol%) levels in high-temperature emissions academie-sciences.fr. Its concentration can become more significant in lower-temperature hydrothermal systems academie-sciences.fr.
The exploitation of geothermal energy also leads to the emission of hydrogen sulfide. High-enthalpy geothermal systems used for power generation are generally associated with emissions of non-condensable gases, including carbon dioxide, hydrogen sulfide, hydrogen, nitrogen, and methane unimi.it. Geothermal power plants can release relatively high amounts of hydrogen sulfide, which has a characteristic "rotten egg" odor detectable even at very low concentrations researchgate.net.
The chemical composition of volcanic gases provides valuable information for monitoring volcanic activity. The ratio of different sulfur compounds is particularly insightful. The presence of hydrogen sulfide in volcanic gas emissions often indicates that volcanic activity is relatively quiet usgs.gov. This is because as sulfur gases rise from magma, they can react with groundwater. This interaction can scrub other sulfur gases, like sulfur dioxide (SO₂), and lead to the formation of H₂S usgs.gov. In contrast, the direct detection of significant amounts of sulfur dioxide at a non-erupting volcano can be a warning sign that magma is relatively near the surface and that an eruption could be more likely usgs.gov.
Global emissions of hydrogen sulfide from subaerial volcanism are estimated to be substantial, with a median flux of 1.4 Tg/yr (ranging from 0.9 to 8.8 Tg/yr) academie-sciences.fr. These emissions play a role in the global sulfur cycle and can have local environmental impacts researchgate.net.
Industrial and Technological Applications of Hydrogen Sulfate Chemistry
Role of Hydrogen Sulfate (B86663) in Hydrometallurgical Processes
Hydrometallurgy involves the extraction of metals from their ores using aqueous solutions. Hydrogen sulfate, primarily in the form of sulfuric acid, is a critical reagent in these processes, facilitating the dissolution of metals and their subsequent purification and recovery.
Leaching is a fundamental step in hydrometallurgy where the desired metal is selectively dissolved from the ore matrix. Sulfuric acid is a widely used lixiviant (leaching agent) due to its effectiveness and economic viability. metso.com
In the leaching of various ores, sulfuric acid provides the acidic medium and the sulfate ions necessary to bring metal ions into solution as metal sulfates. For instance, in the extraction of copper from oxide ores, sulfuric acid reacts with copper oxide to form soluble copper sulfate. Similarly, it is employed in the leaching of nickel, zinc, and other base metals. gaotek.comcrimsonpublishers.com
The efficiency of the leaching process is influenced by several factors, including the concentration of the sulfuric acid, temperature, particle size of the ore, and leaching time. crimsonpublishers.comcrimsonpublishers.com For example, studies on the leaching of hydrometallurgical residues have shown that the recovery of metals like zinc, iron, and copper increases with higher sulfuric acid concentrations and temperatures. crimsonpublishers.comcrimsonpublishers.com High-Pressure Acid Leaching (HPAL) is a specific process that utilizes high temperatures and pressures to enhance the dissolution of metals from ores like laterites using sulfuric acid. aai.solutions
Table 1: Factors Affecting Metal Recovery in Sulfuric Acid Leaching
| Parameter | Effect on Metal Recovery | Example |
|---|---|---|
| Acid Concentration | Generally, increasing concentration enhances recovery up to an optimal point. crimsonpublishers.com | For zinc, iron, and copper from a hydrometallurgical residue, a 2.00mol/L H₂SO₄ concentration was found to be optimal. crimsonpublishers.com |
| Temperature | Higher temperatures typically increase the rate of reaction and metal extraction. crimsonpublishers.comcrimsonpublishers.com | The optimal temperature for leaching Zn, Fe, and Cu from a residue was found to be 85 °C. crimsonpublishers.com |
| Particle Size | Smaller particle sizes provide a larger surface area for the reaction, leading to higher extraction rates. crimsonpublishers.comcrimsonpublishers.com | A particle size of 63µm resulted in the maximum extraction rate for Zn, Fe, and Cu. crimsonpublishers.com |
| Leaching Time | Longer leaching times generally lead to higher metal recovery, until equilibrium is reached. crimsonpublishers.com | A leaching time of 2 hours was found to be effective for the extraction of over 80% of metals from a residue. crimsonpublishers.com |
Following the leaching step, the pregnant leach solution (PLS) contains the desired metal ions along with various impurities. This compound chemistry plays a crucial role in the subsequent purification and recovery stages.
One common method for purifying the PLS is through precipitation. By adjusting the pH of the solution, specific metal hydroxides can be selectively precipitated. Sulfuric acid is used to adjust the pH back to acidic levels when necessary for subsequent processing steps.
Furthermore, hydrogen sulfide (B99878), which can be produced from sulfate-containing streams, is utilized for the selective precipitation of metal sulfides. 911metallurgist.com This is a highly effective method for separating different metals, as the solubility of metal sulfides varies significantly with pH. 911metallurgist.com For example, copper can be precipitated as copper sulfide at a low pH, while zinc requires a higher pH for precipitation. 911metallurgist.com This allows for the sequential recovery of different metals from a single solution.
Solvent extraction is another widely used purification technique where an organic solvent is used to selectively extract the desired metal ions from the aqueous PLS. The pH of the aqueous phase, which is controlled using sulfuric acid, is a critical parameter in this process. After extraction, the metal is stripped from the organic phase back into an aqueous solution, often a more concentrated and purer sulfate solution, from which the final metal product can be obtained through processes like electrowinning.
Applications in Water Treatment and Desalination Technologies
The use of this compound compounds is fundamental in various water treatment and desalination processes to ensure the production of safe and clean water.
Maintaining the correct pH is critical for the effectiveness of many water treatment processes. Sulfuric acid is often used to lower the pH of water, particularly in alkaline waters, to optimize the conditions for coagulation and other treatment steps.
Coagulation is a process where small, suspended particles in water are destabilized and aggregated into larger flocs that can be more easily removed by sedimentation or filtration. Aluminum sulfate (alum) and ferric sulfate are two of the most widely used coagulants in water treatment. wcs-group.co.uk When added to water, these metal sulfates hydrolyze to form insoluble metal hydroxides, which have a positive charge and can neutralize the negative charge of colloidal particles, leading to their aggregation.
The effectiveness of these coagulants is highly dependent on the pH of the water. For aluminum sulfate, the optimal pH range for coagulation is typically between 5.5 and 7.5. mdpi.com Ferric sulfate can be effective over a broader pH range. Sulfuric acid may be added to adjust the raw water's pH into the optimal range for the chosen coagulant.
Scale formation, the precipitation of sparingly soluble salts like calcium carbonate and barium sulfate, can cause significant operational problems in water systems, including pipes and boilers, by reducing flow and heat transfer efficiency. championx.com While sulfate ions can contribute to the formation of sulfate scales, controlled application of sulfuric acid can be used to lower the pH and alkalinity of the water, which can help to prevent the formation of carbonate scales. mdpi.com
Corrosion is the deterioration of materials due to chemical reactions with their environment. In water systems, low pH can be corrosive to metals. However, in some contexts, sulfuric acid is used for the cleaning and pickling of metal surfaces to remove existing corrosion products and scale. Corrosion inhibitors are often used in conjunction with acid cleaning to protect the underlying metal from attack. getchemready.com In cooling water systems, various chemical inhibitors are used to prevent both scale and corrosion, and maintaining the water chemistry, including pH and alkalinity, within a specific range is crucial for their effectiveness. syensqo.com
Utilization in Pulp and Paper Industry Processes
The pulp and paper industry relies heavily on chemical processes to convert wood into pulp, which is then used to produce paper. The Kraft process, which is the dominant chemical pulping method, utilizes a solution containing sodium hydroxide and sodium sulfide. While not a direct application of this compound, the sulfur chemistry involved is closely related.
In the Kraft process, wood chips are cooked in a "white liquor" containing sodium hydroxide and sodium sulfide. q2technologies.com During this process, hydrogen sulfide (H₂S) and bisulfide (HS⁻) ions are generated, which play a key role in the delignification of the wood by breaking down the lignin (B12514952) that binds the cellulose (B213188) fibers together. baijinchemical.com
Hydrogen sulfide is also a significant byproduct of the Kraft process and is a major source of the characteristic odor of pulp mills. fklaz.com This has led to the development of extensive gas collection and treatment systems to capture and either reuse the sulfur compounds or convert them into less harmful substances. q2technologies.com For instance, the captured hydrogen sulfide can be oxidized to sulfur dioxide, which can then be used to produce sulfuric acid. This sulfuric acid can, in turn, be used for various purposes within the mill, such as pH control in wastewater treatment or in the production of other chemicals. diva-portal.org
Furthermore, in the wastewater treatment plants of pulp and paper mills, biological processes are often employed. In these systems, sulfate-reducing bacteria can convert sulfate present in the wastewater into hydrogen sulfide. gaotek.com This necessitates careful management of the wastewater to control odors and prevent the release of hydrogen sulfide into the atmosphere.
Role in Fertilizer Production and Agricultural Chemistry
This compound, primarily in the form of sulfuric acid (H₂SO₄), is a cornerstone of the fertilizer industry and plays a significant role in agricultural chemistry. Its primary function is the large-scale production of phosphate and nitrogen fertilizers, which are essential for modern agriculture and global food security.
One of the most significant applications of this compound is in the manufacturing of superphosphate fertilizers. This process involves reacting insoluble phosphate rock with sulfuric acid to convert the phosphate into a soluble form that plants can readily absorb. The most common product, single superphosphate (SSP), is a mixture of monocalcium phosphate and calcium sulfate. The production of SSP is a multi-step process that includes grinding the phosphate rock, mixing it with sulfuric acid and water, allowing the mixture to react and solidify, and finally granulating the product. ck12.orgwikipedia.org
Another critical application is the production of ammonium (B1175870) sulfate, an important nitrogen fertilizer. pveducation.org Synthetic ammonium sulfate is produced by reacting anhydrous ammonia (B1221849) with sulfuric acid in a reactor. pveducation.org The resulting ammonium sulfate solution is then subjected to evaporation to form crystals, which are separated from the liquor, dried, and prepared for storage and distribution. pveducation.org Ammonium sulfate is also produced as a byproduct in various industrial processes, such as the manufacturing of caprolactam and from coke oven gas. researchgate.net
The table below summarizes the key production methods for major fertilizers involving this compound.
| Fertilizer | Production Method | Key Reactants |
| Single Superphosphate (SSP) | Reaction of phosphate rock with sulfuric acid to produce soluble monocalcium phosphate and calcium sulfate. ck12.orgwikipedia.org | Phosphate Rock, Sulfuric Acid |
| Ammonium Sulfate | Synthetic production via the reaction of anhydrous ammonia and sulfuric acid. pveducation.orgresearchgate.net | Anhydrous Ammonia, Sulfuric Acid |
| Ammonium Sulfate (byproduct) | As a byproduct from caprolactam production or by reacting ammonia from coke oven gas with sulfuric acid. researchgate.net | Ammonia, Sulfuric Acid |
Applications in General Chemical Synthesis and Manufacturing (e.g., dyes, explosives, surfactants)
This compound, primarily through the use of sulfuric acid, is a fundamental chemical in a wide array of industrial syntheses and manufacturing processes, including the production of dyes, explosives, and surfactants. Its strong acidic and dehydrating properties make it an indispensable reagent and catalyst in these sectors.
In the dye manufacturing industry , sulfuric acid serves multiple purposes. It is used as a solvent for certain dyes, facilitating their application to fibers. rsc.org For instance, some water-insoluble dyes can be dissolved in concentrated sulfuric acid to create a dye bath for treating fibers that are otherwise difficult to dye. rsc.org Furthermore, sulfuric acid plays a crucial role in pH regulation during the dyeing process, which is essential for optimal dye absorption and bonding to the fabric. researchgate.net It also acts as a catalyst in various reactions to synthesize dye intermediates and is used in the production of sulfonic acids, which are important precursors to many water-soluble dyes. newcastle.edu.au
The production of explosives heavily relies on the use of nitrating acid, which is a mixture of nitric acid and concentrated sulfuric acid. Sulfuric acid acts as a catalyst and a dehydrating agent in the nitration of organic compounds to produce explosive materials. nsf.govaccord-power.com For example, nitroglycerine is synthesized by treating glycerol (B35011) with a mixture of nitric and sulfuric acid. eeworld.com.cn Similarly, trinitrotoluene (TNT) is produced through the nitration of toluene using this acid mixture. quora.com The sulfuric acid facilitates the formation of the nitronium ion (NO₂⁺), which is the active nitrating agent. wikipedia.org
In the surfactant industry , sulfuric acid and its derivatives are key reagents in the production of anionic surfactants. The process of sulfonation, which involves the reaction of organic compounds with a sulfonating agent like sulfur trioxide (often produced from sulfuric acid), is used to create sulfonic acids. researchgate.net These sulfonic acids are then neutralized to produce sulfonates, a major class of surfactants. Another important process is sulfation, where an alcohol is reacted with a sulfating agent to produce a sulfate ester. These processes are fundamental to the manufacturing of widely used surfactants like sodium lauryl sulfate (SLS) and sodium laureth sulfate (SLES). quora.com
The following table highlights some of the key applications of this compound in these manufacturing sectors.
| Industry | Application of this compound (Sulfuric Acid) | Examples of Products |
| Dyes | Solvent, pH regulator, catalyst, synthesis of sulfonic acid dye precursors. researchgate.netrsc.orgnewcastle.edu.au | Water-soluble dyes, vat dyes. |
| Explosives | Component of nitrating acid (catalyst and dehydrating agent). nsf.govaccord-power.com | Nitroglycerine, Trinitrotoluene (TNT). |
| Surfactants | Reagent in sulfonation and sulfation processes. researchgate.netquora.com | Sodium Lauryl Sulfate (SLS), Sodium Laureth Sulfate (SLES). |
This compound as a Component in Materials Science and Engineering
This compound, primarily in the form of sulfuric acid and its salts like sodium bisulfate, is extensively utilized in materials science and engineering for a variety of applications, ranging from surface treatment of metals to the synthesis of advanced materials.
One of the most significant industrial applications of sulfuric acid in this field is metal processing , specifically in a process known as "pickling." This involves the removal of impurities, such as rust and scale, from the surface of metals like steel before further processing, such as plating or galvanizing. pveducation.org The corrosive nature of sulfuric acid effectively dissolves these oxides, leaving a clean surface. The selection of materials for handling hot, concentrated sulfuric acid is a critical engineering challenge, leading to the development of specialized corrosion-resistant alloys. nsf.gov
In the realm of nanomaterials synthesis , hydrogen sulfide and sulfates play a role in the production of various nanoparticles. For instance, biogenic hydrogen sulfide produced from the reduction of sulfate can be used to synthesize copper sulfide nanoparticles. ck12.org Similarly, the sulfurization of zinc oxide nanoplates using hydrogen sulfide is a method for creating advanced sorbent materials. tue.nl These nanomaterials exhibit unique properties and have potential applications in catalysis, electronics, and environmental remediation.
This compound also finds use as a catalyst and reagent in polymer science . For example, it can be used in the synthesis of certain polymers and in the modification of existing ones. Sulfated polymers, which mimic the structure of naturally occurring heparin and heparan sulfate, have been developed for various biomedical applications, including as antiviral agents. wikipedia.org Furthermore, the inverse vulcanization of elemental sulfur with various monomers is a growing area of research for creating novel sulfur-based polymers with applications in batteries and optics. researchgate.net
Sodium bisulfate (sodium this compound) , a solid acid salt, is also employed in materials-related applications. It is used in metal finishing for cleaning and surface preparation. wikipedia.orgrsc.org Its solid, granular form makes it a safer and more convenient alternative to liquid sulfuric acid for pH adjustment in various industrial processes, including in textile processing and the manufacturing of cleaning agents. researchgate.netresearchgate.net
The table below summarizes key applications of this compound in materials science and engineering.
| Application Area | Role of this compound | Specific Examples |
| Metal Processing | Pickling agent to remove rust and scale from metal surfaces. pveducation.org | Steel pickling before galvanization. |
| Nanomaterials Synthesis | Precursor or reactant for the formation of sulfide nanoparticles. ck12.orgtue.nl | Synthesis of copper sulfide and zinc oxide nanoparticles. |
| Polymer Science | Catalyst in polymerization; component in the synthesis of sulfated polymers. wikipedia.orgresearchgate.net | Production of sulfur-based polymers and heparin-mimicking polymers. |
| Surface Finishing | Cleaning and pH adjustment in metal finishing processes. wikipedia.orgrsc.org | Use of sodium bisulfate in plating and surface preparation. |
Applications in Energy Storage Systems (e.g., as electrolyte components)
This compound, in the form of a dilute sulfuric acid solution, is a critical component in one of the oldest and most widely used energy storage technologies: the lead-acid battery . Invented in 1859, this rechargeable battery technology remains prevalent in automotive starting, lighting, and ignition (SLI) applications, as well as for backup power supplies. wikipedia.org
Pb(s) + PbO₂(s) + 2H₂SO₄(aq) → 2PbSO₄(s) + 2H₂O(l)
During charging, this process is reversed: the lead sulfate is converted back to lead and lead dioxide, and the concentration of the sulfuric acid in the electrolyte increases. accord-power.com The state of charge of a lead-acid battery can be estimated by measuring the specific gravity of the electrolyte, as the concentration of sulfuric acid changes with the state of charge. quora.com
Beyond the conventional lead-acid battery, researchers are exploring the use of this compound in other energy storage systems. For instance, ionic liquids containing the bisulfate (HSO₄⁻) anion have been investigated as electrolyte additives in lead-acid batteries to potentially improve their performance and lifecycle. researchgate.netresearchgate.net There is also research into the use of bisulfate frameworks in the development of high-voltage cathode materials for lithium-ion batteries, exploring the potential for anionic redox processes to enhance energy density. rsc.org
In the field of redox flow batteries (RFBs) , which are promising for large-scale energy storage, various electrolyte chemistries are being explored. While not a primary component in the most common RFB systems, the development of novel aqueous electrolytes, some of which may operate in acidic conditions provided by compounds like sulfuric acid, is an active area of research. nsf.govnewcastle.edu.au Additionally, some hydrogel electrolytes used in supercapacitors , another type of energy storage device, are prepared with sulfuric acid to enhance their ionic conductivity. mdpi.com
The table below outlines the primary roles of this compound in energy storage systems.
| Energy Storage System | Role of this compound | Key Components/Process |
| Lead-Acid Battery | Electrolyte | Dilute sulfuric acid solution facilitates the electrochemical reactions between lead and lead dioxide plates. ck12.orgaccord-power.com |
| Advanced Lead-Acid Batteries | Electrolyte Additive | Ionic liquids containing the bisulfate anion are studied to enhance battery performance. researchgate.netresearchgate.net |
| Lithium-Ion Batteries | Cathode Material Research | Bisulfate frameworks are investigated for high-voltage cathodes. rsc.org |
| Supercapacitors | Hydrogel Electrolyte Component | Sulfuric acid is used to prepare some conductive hydrogel electrolytes. mdpi.com |
Advanced Research Methodologies and Experimental Design in Hydrogen Sulfate Studies
In Situ and Operando Spectroscopic Techniques for Real-Time Hydrogen Sulfate (B86663) Analysis
In situ and operando spectroscopic techniques are indispensable for observing the dynamic behavior of hydrogen sulfate in real-time and under actual reaction conditions. These methods provide insights into reaction intermediates, kinetics, and structural changes as they occur.
One innovative approach involves the use of a microfluidic polymer electrolyte membrane (PEM) electrolyzer that is semi-transparent in the infrared (IR) spectrum. This platform allows for the characterization of PEM hydration during operation using synchrotron Fourier-transform infrared (FTIR) spectroscopy rsc.org. By measuring the transmitted light intensity, the water content of the membrane can be directly probed while the system is operational rsc.org.
Another example is the application of Micro-Raman spectroscopy to study the dissociation of bisulfate in small droplets of aqueous solutions at varying relative humidity. This technique has been used to experimentally explore the dissociation of HSO₄⁻ in bulk and supersaturated states, providing evidence that dissociation begins with a very small number of water molecules researchgate.net.
Ab initio quantum mechanical charge field molecular dynamics (QMCF MD) has also been employed to simulate the bisulfate ion in an aqueous solution. This computational method allows for the evaluation of vibrational spectra from velocity autocorrelation functions, with the calculated frequencies showing good agreement with experimental Raman and IR data nih.gov.
Table 1: Spectroscopic Techniques for Real-Time this compound Analysis
| Technique | Application in this compound Studies | Key Findings |
|---|---|---|
| Synchrotron FTIR Spectroscopy | Characterizing PEM hydration in an operating electrolyzer rsc.org | Higher operating temperatures improve membrane hydration stability rsc.org |
| Micro-Raman Spectroscopy | Studying the dissociation of bisulfate in aqueous droplets researchgate.net | Dissociation of HSO₄⁻ is dependent on the accompanying cation researchgate.net |
| Ab initio QMCF MD | Simulating the vibrational spectra of bisulfate in water nih.gov | Provides insights into the hydration shell and hydrogen bonding of the bisulfate ion nih.gov |
Isotopic Tracing Methods for Elucidating this compound Reaction Pathways
Isotopic tracing is a powerful tool for unraveling the complex reaction pathways involving this compound. By labeling molecules with stable isotopes, researchers can track the transformation of atoms and molecules through various chemical and biological processes.
Stable isotope studies of sulfate minerals are particularly useful for understanding geochemical history. These studies can utilize stable isotopes to identify the sources of hydrogen, oxygen, and sulfur, and to trace physical and chemical processes like the reduction of sulfate to sulfide (B99878) usgs.gov. Both sulfur and oxygen isotope data can be obtained from all sulfate minerals usgs.gov.
The combination of sulfur and oxygen isotopic compositions in the residual sulfate pool (δ³⁴S-SO₄ and δ¹⁸O-SO₄) can reflect the sulfate reduction rate and help decipher the mode of sulfate reduction in marine sediments frontiersin.org. During microbial sulfate reduction, both the sulfur and oxygen isotopic compositions of the remaining sulfate become progressively heavier frontiersin.org.
In studies of sulfur dioxide disproportionation in hydrothermal fluids, sulfur isotope effects were experimentally determined at high temperatures and pressures. These experiments revealed that an initial large kinetic isotopic fractionation occurs between the resulting bisulfate and elemental sulfur, which is then followed by a slow approach to equilibrium researchgate.net.
Furthermore, stable isotope-resolved metabolomics (SIRM) provides a framework for tracking individual atoms through metabolic networks by introducing tracers with stable isotopes, such as uniformly ¹³C-labeled glucose nih.gov. This approach can be adapted to study the reaction pathways of this compound in various systems nih.gov.
Table 2: Isotopic Tracers in this compound Research
| Isotope System | Application | Information Gained |
|---|---|---|
| δ³⁴S and δ¹⁸O in Sulfate | Tracing sources and reactions of sulfate in geological and biological systems usgs.govfrontiersin.org | Identifies sources of sulfur and oxygen, elucidates reaction pathways such as sulfate reduction usgs.govfrontiersin.org |
| ³⁵S Tracers | Investigating the oxidation of thiosulfate oup.com | Determines the origin of sulfur atoms in reaction products like sulfate and polythionates oup.com |
| ¹³C and ¹⁵N Labeling | Elucidating metabolic pathways (analogous to reaction pathways) nih.gov | Tracks the flow of atoms through complex reaction networks nih.gov |
High-Pressure and High-Temperature Studies of this compound Behavior
Studying this compound under high-pressure and high-temperature conditions is essential for understanding its behavior in geological and industrial processes. These extreme conditions can significantly alter its stability, reactivity, and phase transitions.
The thermal decomposition of sulfuric acid, a process closely related to this compound, is a key high-temperature section in sulfur-based thermochemical cycles for hydrogen production mdpi.com. This endothermic process decomposes H₂SO₄ into sulfur dioxide, water, and oxygen at elevated temperatures mdpi.com.
Similarly, the thermal decomposition of hydrogen sulfide (H₂S) has been studied at high temperatures, often in the context of producing hydrogen and sulfur aidic.it. Increasing the temperature in the range of 700–1,100 °C has been shown to improve H₂S conversion and H₂ yield aidic.it. While not directly involving this compound, these studies provide a framework for investigating the high-temperature behavior of sulfur compounds.
At pressures exceeding 90 gigapascals (GPa), hydrogen sulfide transforms into a metallic conductor of electricity wikipedia.org. When cooled below a critical temperature, this high-pressure phase exhibits superconductivity, with the critical temperature increasing with pressure wikipedia.org.
Research on [FeFe]-hydrogenases has demonstrated their remarkable stability and activity under high-pressure conditions, up to several kilobars nih.gov. This highlights the ability of some sulfur-containing systems to function under extreme pressures.
Table 3: Behavior of Related Sulfur Compounds under Extreme Conditions
| Compound/System | Conditions | Observed Behavior |
|---|---|---|
| Sulfuric Acid (H₂SO₄) | High Temperature | Decomposes into SO₂, H₂O, and O₂ mdpi.com |
| Hydrogen Sulfide (H₂S) | High Temperature (700-1100 °C) | Increased conversion and H₂ yield aidic.it |
| Hydrogen Sulfide (H₂S) | High Pressure (>90 GPa) | Becomes a metallic conductor and exhibits superconductivity at low temperatures wikipedia.org |
| [FeFe]-Hydrogenases | High Pressure (up to 2 kbar) | Exhibit high structural stability and enzymatic activity nih.gov |
Microfluidic Systems for this compound Reaction Studies
Microfluidic systems, or "lab-on-a-chip" devices, offer significant advantages for studying the reaction kinetics and mechanisms of this compound due to their ability to handle small fluid volumes, provide precise control over reaction conditions, and enable rapid analysis elveflow.combohrium.com. These miniaturized platforms allow for high-throughput screening and detailed investigation of chemical processes researchgate.netmdpi.com.
An electrowetting-based digital microfluidic lab-on-a-chip system has been developed for the measurement of sulfate in aqueous solutions duke.edu. This device automates the analytical process, with a cycle time of just 30 seconds, and allows for the analysis of a broad range of sulfate concentrations duke.edu.
Microfluidic platforms are also well-suited for kinetic measurements with millisecond resolution. By utilizing moving droplets and chaotic advection for rapid mixing, these systems can be used to study both fast and slow reaction kinetics using nanoliter volumes of reagents caltech.edu. This capability is crucial for understanding the intricate steps of this compound reactions.
Furthermore, microfluidic devices have been designed for multiphase reactions, such as gas-liquid-solid hydrogenation reactions nih.gov. These systems can be adapted to study reactions involving this compound in complex, multiphase environments. The design of these chips can incorporate features to manage gas bubbles and ensure efficient mixing, which is critical for accurate kinetic studies nasa.gov.
Table 4: Applications of Microfluidic Systems in (Hydrogen) Sulfate Research
| Microfluidic System Type | Application | Key Advantages |
|---|---|---|
| Digital Microfluidic Lab-on-a-Chip | Automated measurement of sulfate in aqueous solutions duke.edu | Rapid analysis (30-second cycle), wide concentration range duke.edu |
| Droplet-Based Microfluidics | High-resolution kinetic measurements caltech.edu | Millisecond time resolution, low reagent consumption (nanoliters) caltech.edu |
| Multiphase Microfluidic Reactor | Conducting gas-liquid-solid reactions nih.gov | Efficient handling of multiphase systems, precise control over reaction conditions nih.govnasa.gov |
Integration of Analytical Techniques for Multidimensional this compound Characterization
The integration of multiple analytical techniques, often referred to as "hyphenated techniques," provides a multidimensional characterization of this compound and its reaction systems. By combining the separation power of chromatography with the identification capabilities of spectroscopy, a more complete understanding of complex mixtures can be achieved chemijournal.comnih.gov.
A common hyphenated technique is Liquid Chromatography-Mass Spectrometry (LC-MS), which couples the separation of components in a liquid mixture by LC with their detection and identification by MS scribd.com. This powerful combination is widely used for the analysis of complex mixtures, including those containing this compound and related species chemijournal.com. For instance, Ultra-Performance Liquid Chromatography (UPLC) coupled with Time-of-Flight Mass Spectrometry (TOF-MS) can be used for the rapid quantification and isotopic analysis of dissolved sulfur species caltech.edu.
Gas Chromatography-Mass Spectrometry (GC-MS) is another well-established hyphenated technique, particularly useful for volatile compounds scribd.comresearchgate.net. While this compound itself is not volatile, derivatization techniques can be employed to make it amenable to GC-MS analysis, allowing for the separation and identification of various sulfur-containing species.
The coupling of liquid chromatography with Nuclear Magnetic Resonance (NMR) spectroscopy (LC-NMR) provides detailed structural information about the separated components chemijournal.com. This can be invaluable for identifying unknown products or intermediates in this compound reactions. The combination of these techniques, sometimes in triple-hyphenated systems like LC-NMR-MS, offers an even more powerful tool for comprehensive analysis scribd.com.
Table 5: Hyphenated Techniques for this compound Analysis
| Technique | Principle | Application in this compound Characterization |
|---|---|---|
| LC-MS | Combines liquid chromatography separation with mass spectrometry detection scribd.com | Quantification and identification of this compound and related sulfur species in complex mixtures caltech.edu |
| GC-MS | Couples gas chromatography for separation of volatile compounds with mass spectrometry for identification scribd.comresearchgate.net | Analysis of volatile derivatives of sulfur compounds or reaction products |
| LC-NMR | Integrates liquid chromatography with NMR spectroscopy for structural elucidation chemijournal.com | Provides detailed structural information on separated components in this compound reaction mixtures |
Emerging Trends and Future Research Directions in Hydrogen Sulfate Chemistry
Development of Novel Materials Incorporating Hydrogen Sulfate (B86663)
The incorporation of the hydrogen sulfate anion into new material frameworks is a growing area of research, particularly in the development of advanced functional materials and catalysts. Ionic liquids (ILs) featuring the this compound anion have emerged as promising candidates for various applications due to their tunable properties, thermal stability, and catalytic activity. For instance, protic ionic liquids (PILs) such as 1-butyl-3-methylimidazolium this compound ([BMIM]HSO₄) have demonstrated high efficiency in the conversion of lignocellulosic biomass into valuable platform chemicals like levulinic acid and 5-hydroxymethylfurfural (B1680220) (5-HMF) repec.org. Similarly, 1-hexyl-3-methylimidazolium (B1224943) this compound ([Hmim][HSO₄]) has been employed in the sustainable production of cellulose (B213188) nanocrystals (CNCs) from microcrystalline cellulose, achieving desirable characteristics under optimized conditions mdpi.com. Triethylammonium this compound ([TEA][HSO₄]) is recognized for its cost-effectiveness and utility in biomass pretreatment processes, including the isolation of lignin (B12514952) and the production of cellulose-enriched biomass rsc.orgresearchgate.net.
Beyond ionic liquids, this compound species are being investigated in the context of catalytic materials. Research into mesoporous silica (B1680970) materials, such as SBA-15, has shown that tailoring pore size can significantly influence the decomposition of ammonium (B1175870) bisulfate (ABS), a process crucial for improving the sulfur resistance of catalysts used in selective catalytic reduction (SCR) systems acs.orgresearchgate.net. Larger pore sizes in SBA-15 were found to facilitate ABS decomposition, leading to enhanced catalyst performance and durability. Furthermore, silica gel-supported sodium bisulfate has been explored as an efficient and recoverable heterogeneous catalyst for various organic transformations, including the conversion of glycerol (B35011) into solketal (B138546) and the synthesis of heterocyclic compounds researchgate.netresearchgate.netdokumen.pub.
Sustainable and Green Chemistry Approaches in this compound Synthesis and Applications
The drive towards sustainable chemical processes has spurred research into greener methods for synthesizing and applying this compound-containing compounds. Ionic liquids, as mentioned, offer a more environmentally benign alternative for biomass processing compared to traditional harsh chemical treatments. Their ability to act as both solvents and catalysts in reactions like biomass deconstruction and conversion aligns with green chemistry principles by reducing waste and energy consumption repec.orgrsc.orgresearchgate.netrsc.orgresearchgate.netmdpi.com. For example, studies have highlighted the potential of [TEA][HSO₄] as an inexpensive and efficient protic ionic liquid catalyst for the scalable preparation of biorenewable chemicals researchgate.net.
The use of this compound in catalytic systems also reflects a move towards greener synthesis. Heterogeneous catalysts, such as silica-supported sodium bisulfate, provide advantages in terms of ease of recovery and reusability, minimizing catalyst loss and simplifying product purification researchgate.netresearchgate.net. Research into the functionalization of cellulose nanofibrils (CNFs) using 2-aminoethyl this compound represents another avenue in green material science, aiming to impart new properties to cellulose-based materials sustainably acs.org. While not directly a this compound compound, the development of low-carbon sulfuric acid production using renewable hydrogen ingenieroemprendedor.com underscores the broader trend of seeking sustainable pathways for sulfur-based chemical manufacturing.
Advanced Understanding of this compound Interactions at Interfaces
Understanding the behavior of this compound at interfaces is critical for optimizing its performance in electrochemical applications, catalysis, and material science. Studies using techniques like probe beam deflection (PBD) and scanning electrochemical cell microscopy (SECCM) have provided insights into the adsorption of bisulfate anions on platinum (Pt) electrode surfaces psu.eduacs.org. It has been observed that bisulfate anions exhibit specific adsorption on Pt(111) facets, which can inhibit oxygen adsorption and consequently reduce the activity of platinum-based electrocatalysts, particularly in oxygen reduction reactions (ORR) acs.org. The relative activity of different Pt facets (e.g., Pt(110), Pt(100), Pt(111)) in this compound solutions differs from that in perchlorate (B79767) solutions, highlighting the specific influence of the bisulfate anion acs.org.
Interdisciplinary Research Integrating this compound Chemistry with Atmospheric Science and Geochemistry
The role of this compound species extends into interdisciplinary fields, particularly atmospheric science and environmental chemistry. Ammonium bisulfate (ABS) is a key species involved in sulfur poisoning mechanisms in catalytic converters and industrial emission control systems, where its deposition can lead to catalyst deactivation acs.orgresearchgate.netaaqr.orgresearchgate.net. Research into the decomposition of ABS and strategies to mitigate its impact, such as pore size engineering in catalysts, directly contributes to cleaner industrial processes and air quality management.
While direct geochemical research findings for this compound were less prominent in the initial searches, its role as a ubiquitous component of acidic environments and its involvement in the sulfur cycle imply significant geochemical relevance. Its presence in contaminated agricultural fields, as noted in the context of selective receptors nih.gov, points to its environmental impact. Further research integrating this compound chemistry with atmospheric models and geochemical cycle studies could provide deeper insights into pollution transport, acid deposition, and the broader environmental fate of sulfur compounds.
Computational Advancements for Predictive Modeling of this compound Systems
Computational chemistry and modeling play an increasingly vital role in understanding and predicting the behavior of this compound in various chemical environments. Techniques such as Density Functional Theory (DFT) and molecular dynamics simulations are instrumental in elucidating the mechanisms of bisulfate adsorption on surfaces, its interactions with solvent molecules, and its role in catalytic processes acs.orgnih.govscispace.com. For instance, computational studies can complement experimental findings on bisulfate adsorption on platinum surfaces by providing detailed information on binding energies, activation barriers, and reaction pathways psu.eduacs.org.
The design of selective receptors for anions like bisulfate, as explored in the context of coordination cages nih.gov, heavily relies on computational predictions to optimize molecular structures and binding affinities. Similarly, understanding the complex interactions of bisulfate in ionic liquids or at material interfaces can benefit from molecular simulations that capture the dynamic behavior of these systems osu.edufrontiersin.org. As computational power advances, predictive modeling will become even more crucial for designing novel materials, optimizing reaction conditions, and understanding the fundamental chemical processes involving this compound.
Compound List:
this compound (HSO₄⁻)
Bisulfate ion
Sulfuric acid (H₂SO₄)
Sodium bisulfate (NaHSO₄)
Potassium bisulfate (KHSO₄)
Ammonium bisulfate (NH₄HSO₄)
1-butyl-3-methylimidazolium this compound ([BMIM]HSO₄)
1-hexyl-3-methylimidazolium this compound ([Hmim][HSO₄])
Triethylammonium this compound ([TEA][HSO₄])
1-methylimidazolium (B8483265) this compound ([HMIM][HSO₄])
2-aminoethyl this compound
Ammonium sulfate ((NH₄)₂SO₄)
Sodium sulfate (Na₂SO₄)
Graphene oxide (GO)
Reduced graphene oxide (rGO)
Silver nanoparticles (Ag NPs)
Boehmite nanoparticles (AlOOH NPs)
Carbon-doped hexagonal boron nitride (C-hBN)
Mesoporous silica SBA-15
Q & A
Q. How should contradictory findings about this compound’s catalytic activity in Fenton-like reactions be reconciled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
